molecular formula C9H8BrN3O2 B3308771 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 939962-84-2

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B3308771
CAS RN: 939962-84-2
M. Wt: 270.08 g/mol
InChI Key: AHDKBAAUCAFYKT-UHFFFAOYSA-N
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Description

The compound “5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains functional groups such as bromo, methoxy, oxadiazol, and amine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH)” have been synthesized by cyclization of 2-bromo-5-methoxybenzohydrazide in the presence of carbon disulfide and hydrazine .

Scientific Research Applications

Antimicrobial Activities

1,3,4-oxadiazole derivatives, including similar compounds to 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine, have been synthesized and tested for their antimicrobial activities. Studies show that some of these compounds possess good or moderate activities against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Anti-proliferative Activity

Research involving derivatives of 1,3,4-oxadiazole demonstrates their application in cancer research. These compounds have been tested for their antiproliferative activity in vitro, with some showing cytotoxic activity against human tumor cell lines. The ID50 values of these compounds fall within the international activity criterion for synthetic agents, suggesting their potential in cancer treatment (Liszkiewicz et al., 2003).

Evaluation Against Salmonella Typhi

Some 1,3,4-oxadiazole derivatives have been screened for antibacterial activity against Salmonella typhi. The research indicates significant activity of these compounds against this bacterium, pointing towards their potential use in treating Salmonella infections (Salama, 2020).

Electroluminescent Materials

1,3,4-oxadiazole derivatives have also been used as intermediates in the synthesis of electroluminescent materials. These compounds have shown promising properties in terms of UV absorption and fluorescence, suggesting their potential application in the development of new electroluminescent devices (Wei-guo, 2007).

Synthesis and Structural Studies

The synthesis and structural analysis of 1,3,4-oxadiazole derivatives have been conducted, providing valuable insights into the chemical properties and potential applications of these compounds. This research is crucial for understanding how these compounds interact at a molecular level and for developing further applications in various fields (Kumara et al., 2017).

properties

IUPAC Name

5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDKBAAUCAFYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

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